

Caroverine for Tinnitus: A Comparative Analysis of Placebo-Controlled Studies

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of placebo-controlled studies investigating the efficacy of Caroverine for the treatment of tinnitus. The data presented is intended to offer an objective overview of the current clinical evidence, detailing experimental protocols and quantitative outcomes to support research and development in this field.

Efficacy of Caroverine in Tinnitus Management: Quantitative Data Summary

The following table summarizes the key quantitative data from placebo-controlled and comparative studies of Caroverine in tinnitus treatment.



Study (Year)	Study Design	Treatmen t Group (n)	Control Group (n)	Dosage and Administr ation	Treatmen t Duration	Key Outcome s
Denk et al. (1997)	Placebo- controlled, blind study	Caroverine (30)	Placebo (30)	Single intravenou s infusion of Caroverine	Single infusion	63.3% of patients in the Caroverine group responded to therapy immediatel y after infusion, whereas no significant response was observed in the placebo group.[1]
Kumari et al. (2016)	Placebo- controlled study	Caroverine (25)	Placebo (25)	20 mg Caroverine twice daily, orally	90 days	A reduction in tinnitus was observed in 64% of patients in the Caroverine group, compared to 20% in the placebo



						group. 8% of patients in the Caroverine group experience d complete relief.[2]
Dash et al. (2024)	Quasi- experiment al study	Caroverine (30)	Standard of care (30)	40 mg Caroverine twice daily, orally	90 days	The overall reduction in tinnitus in the Caroverine -treated group was 53.3%. A significant improveme nt in the Tinnitus Handicap Inventory (THI) score was noted in the Caroverine group for mild tinnitus.[3]

Detailed Experimental Protocols

A critical evaluation of the efficacy of Caroverine necessitates a thorough understanding of the methodologies employed in the clinical investigations.



Denk et al. (1997)

- Objective: To examine the efficacy of a single infusion of Caroverine in treating inner ear tinnitus.[1]
- Patient Population: 60 patients with inner ear tinnitus of assumed cochlear-synaptic pathophysiology.[1]
- Intervention: The treatment group received a single intravenous infusion of Caroverine. The control group received a placebo infusion.[1]
- Outcome Measures: A response to therapy was defined as a reduction in both subjective rating and psychoacoustic measurement (tinnitus matching).[1]

Kumari et al. (2016)

- Objective: To assess the role of Caroverine, a glutamate receptor antagonist, in the management of sensory neural tinnitus.[2]
- Patient Population: 50 adult patients with sensory neural tinnitus.
- Intervention: The treatment group (n=25) received 20 mg of Caroverine orally twice daily for 90 days. The control group (n=25) received a placebo.[2]
- Outcome Measures: The primary outcomes were subjective relief and objective improvement, evaluated using the Tinnitus Handicap Inventory (THI) scoring and tinnitus frequency matching before and after treatment.[2]

Dash et al. (2024)

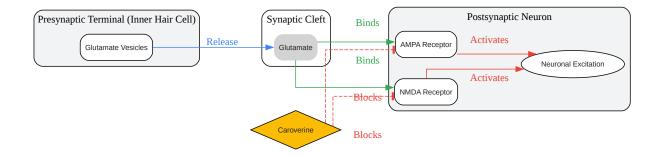
- Objective: To study the effect of oral Caroverine in the treatment of tinnitus compared to the usual standard of care.
- Patient Population: Sixty consecutive patients with a confirmed diagnosis of tinnitus.
- Intervention: The treatment group (n=30) received 40 mg of Caroverine orally twice daily for ninety days. The control group (n=30) received the usual standard of care.[3]



 Outcome Measures: Outcome assessment was performed using the Tinnitus Case History Questionnaire, Tinnitus Handicap Inventory (THI) score, and a Visual Analog Scale (VAS).[3]
 [4]

Mechanism of Action: Glutamate Receptor Antagonism

Caroverine's therapeutic potential in tinnitus is attributed to its role as a glutamate receptor antagonist.[2] Tinnitus, in many cases, is linked to excitotoxicity at the cochlear synapses, where excessive glutamate, the primary excitatory neurotransmitter, leads to over-activation of postsynaptic neurons.[5] Caroverine acts on both N-methyl-D-aspartate (NMDA) and α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key players in glutamatergic neurotransmission in the inner ear.[1][6][7] By blocking these receptors, Caroverine is thought to reduce the hyperexcitability of the auditory pathway, thereby alleviating the perception of tinnitus.



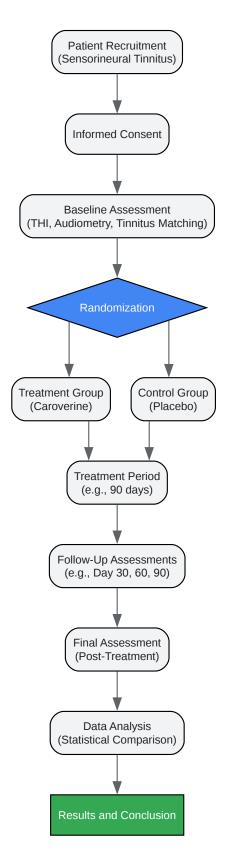
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Caption: Caroverine's mechanism of action in the cochlear synapse.

Experimental Workflow for a Placebo-Controlled Trial



The following diagram outlines a typical experimental workflow for a placebo-controlled clinical trial investigating the efficacy of a new tinnitus treatment like Caroverine.





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Caption: A typical workflow for a placebo-controlled tinnitus clinical trial.

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